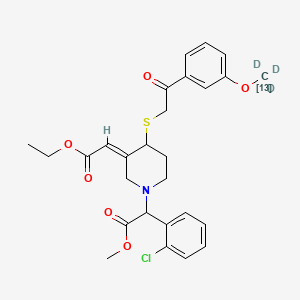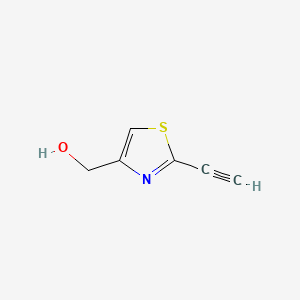
4-Thiazolemethanol, 2-ethynyl-(9CI)
描述
4-Thiazolemethanol, 2-ethynyl-(9CI) is a heterocyclic compound with the molecular formula C6H5NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolemethanol, 2-ethynyl-(9CI) typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 4-Thiazolemethanol, 2-ethynyl-(9CI) are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
4-Thiazolemethanol, 2-ethynyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学研究应用
4-Thiazolemethanol, 2-ethynyl-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of 4-Thiazolemethanol, 2-ethynyl-(9CI) involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways and enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
4-Thiazolemethanol, 2-ethynyl-(9CI) is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethynyl group at the C-2 position and hydroxymethyl group at the C-4 position differentiate it from other thiazole derivatives, making it a valuable compound for various research applications.
属性
CAS 编号 |
153028-00-3 |
|---|---|
分子式 |
C6H5NOS |
分子量 |
139.172 |
IUPAC 名称 |
(2-ethynyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C6H5NOS/c1-2-6-7-5(3-8)4-9-6/h1,4,8H,3H2 |
InChI 键 |
RKERPGZOCHXPTN-UHFFFAOYSA-N |
SMILES |
C#CC1=NC(=CS1)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bicyclo[3.1.0]hexane-1-carboxaldehyde, 6,6-dimethyl-, O-acetyloxime (9CI)](/img/new.no-structure.jpg)
![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)
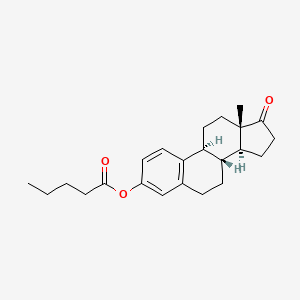
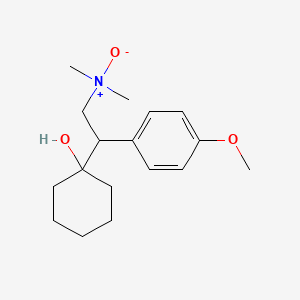
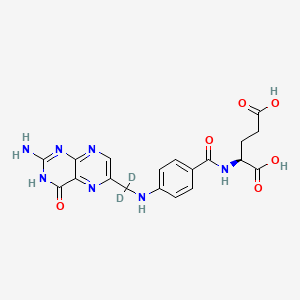
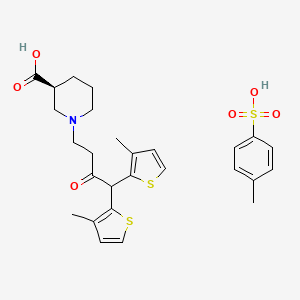
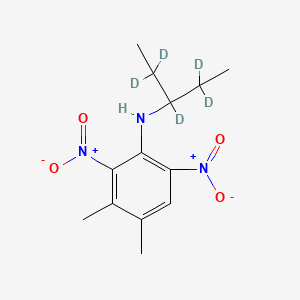
![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)

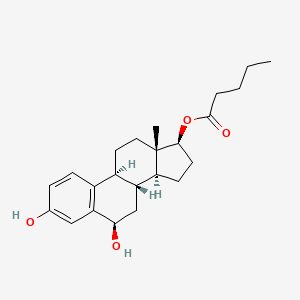
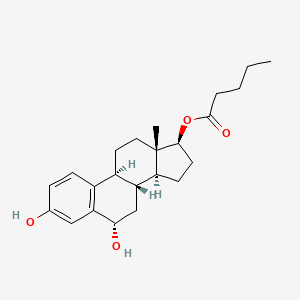
![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)
